5-methyl-2-phenyl-1H-imidazole-4-carboxylic acid hydrochloride
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Overview
Description
5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid hydrochloride is a chemical compound belonging to the class of imidazole derivatives. Imidazoles are heterocyclic aromatic organic compounds characterized by a five-membered ring containing two nitrogen atoms at non-adjacent positions. This particular compound has a methyl group at the 5th position, a phenyl group at the 2nd position, and a carboxylic acid group at the 4th position, with the hydrochloride salt form enhancing its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-2-phenyl-1H-imidazole-4-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of an aldehyde with an amine in the presence of a dehydrating agent.
Introduction of Substituents: The phenyl group is introduced via a Friedel-Crafts acylation reaction, and the methyl group is added through a methylation reaction.
Conversion to Carboxylic Acid: The carboxylic acid group is introduced through oxidation reactions.
Formation of Hydrochloride Salt: The final step involves the reaction of the carboxylic acid with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound to its corresponding amine.
Substitution: Substitution reactions can introduce different functional groups at various positions on the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed, often in the presence of a catalyst.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as imidazole-4-carboxylic acid derivatives.
Reduction Products: Corresponding amines.
Substitution Products: Various functionalized imidazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions with biological macromolecules. Medicine: The compound has potential therapeutic applications, including antiviral, anti-inflammatory, and anticancer properties. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-methyl-2-phenyl-1H-imidazole-4-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. The phenyl group enhances binding affinity to receptors, while the carboxylic acid group facilitates interactions with enzymes. The compound may inhibit or activate certain pathways, leading to its biological effects.
Comparison with Similar Compounds
Imidazole: The parent compound without substituents.
2-Phenyl-1H-imidazole-4-carboxylic acid: Lacks the methyl group.
5-Methyl-1H-imidazole-4-carboxylic acid: Lacks the phenyl group.
Uniqueness: 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid hydrochloride is unique due to the presence of both the phenyl and methyl groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
5-methyl-2-phenyl-1H-imidazole-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2.ClH/c1-7-9(11(14)15)13-10(12-7)8-5-3-2-4-6-8;/h2-6H,1H3,(H,12,13)(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRAWBGJEJTUPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C2=CC=CC=C2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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